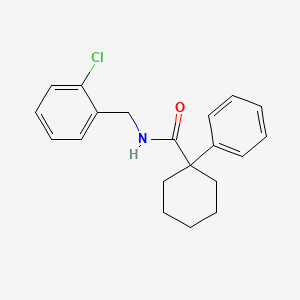
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone, also known as CTMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTMI belongs to the class of imidazolidinone derivatives and has been studied for its ability to inhibit certain enzymes and modulate various biological pathways.
Mechanism of Action
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone exerts its biological effects by inhibiting the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone has been shown to possess antimicrobial properties against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method and availability. It also possesses a wide range of biological activities, making it a versatile compound for studying various biological pathways. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its precise molecular targets and signaling pathways.
Future Directions
There are several potential future directions for research on 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone. One area of interest is its potential use as a therapeutic agent for various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its antimicrobial properties and potential use as an antimicrobial agent.
Synthesis Methods
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone can be synthesized through the reaction of 4-chlorophenyl isothiocyanate with methyl imidate in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone in its pure form.
Scientific Research Applications
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-12-6-9(14)13(10(12)15)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVNZLPWCLCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)
![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)
![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)


![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)

![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)
